2,2',2''-Nitrilotris(acetamide) monohydrochloride 2,2',2''-Nitrilotris(acetamide) monohydrochloride
Brand Name: Vulcanchem
CAS No.: 19037-75-3
VCID: VC7955133
InChI: InChI=1S/C6H12N4O3.ClH/c7-4(11)1-10(2-5(8)12)3-6(9)13;/h1-3H2,(H2,7,11)(H2,8,12)(H2,9,13);1H
SMILES: C(C(=O)N)N(CC(=O)N)CC(=O)N.Cl
Molecular Formula: C6H13ClN4O3
Molecular Weight: 224.64 g/mol

2,2',2''-Nitrilotris(acetamide) monohydrochloride

CAS No.: 19037-75-3

Cat. No.: VC7955133

Molecular Formula: C6H13ClN4O3

Molecular Weight: 224.64 g/mol

* For research use only. Not for human or veterinary use.

2,2',2''-Nitrilotris(acetamide) monohydrochloride - 19037-75-3

Specification

CAS No. 19037-75-3
Molecular Formula C6H13ClN4O3
Molecular Weight 224.64 g/mol
IUPAC Name 2-[bis(2-amino-2-oxoethyl)amino]acetamide;hydrochloride
Standard InChI InChI=1S/C6H12N4O3.ClH/c7-4(11)1-10(2-5(8)12)3-6(9)13;/h1-3H2,(H2,7,11)(H2,8,12)(H2,9,13);1H
Standard InChI Key RCVWOQCUHNZKAP-UHFFFAOYSA-N
SMILES C(C(=O)N)N(CC(=O)N)CC(=O)N.Cl
Canonical SMILES C(C(=O)N)N(CC(=O)N)CC(=O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name is 2-[bis(2-amino-2-oxoethyl)amino]acetamide hydrochloride, reflecting its branched structure with three acetamide arms . Its condensed formula, N(CH₂CONH₂)₂Gly-NH₂·HCl, highlights the glycine-like backbone modified by acetamide substituents. Key identifiers include:

PropertyValueSource Reference
CAS Registry Number19037-75-3
Molecular FormulaC₆H₁₃ClN₄O₃
Molecular Weight224.64 g/mol
SMILESC(C(=O)N)N(CC(=O)N)CC(=O)N.Cl
InChIKeyRCVWOQCUHNZKAP-UHFFFAOYSA-N

The hydrochloride salt enhances solubility in polar solvents compared to the parent compound, nitrilotris(acetamide) (CAS 4862-18-4) .

Spectroscopic and Computational Data

PrecautionResponse Measure
Wear nitrile gloves and safety gogglesFlush eyes with water for 15 minutes
Use in well-ventilated areasWash skin with soap and water immediately
Avoid dust formationSeek medical attention for persistent irritation

The hydrochloride’s acidic nature necessitates additional precautions against corrosion, though specific data remain unpublished.

Synthetic Pathways and Industrial Relevance

Relationship to Patent Literature

A 2004 patent (US20040198836A1) describes the synthesis of (±)-2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride using sodium borohydride and stannous chloride . While structurally distinct from 2,2',2''-nitrilotris(acetamide) monohydrochloride, this method demonstrates industrial strategies for:

  • Selective carbonyl reduction

  • Azide-to-amine conversion

  • Hydrochloride salt purification .

These techniques could theoretically apply to synthesizing 2,2',2''-nitrilotris(acetamide) derivatives, though no direct evidence exists in current literature.

Regulatory and Environmental Status

Global Regulatory Status

The European Chemicals Agency (ECHA) lists 2,2',2''-nitrilotris(acetamide) monohydrochloride under EC number 242-771-8 but provides no substance-specific regulations . Its parent compound (EC 225-469-0) lacks harmonized classification under CLP regulations, indicating insufficient data for full hazard assessment .

Environmental Persistence

Quantitative structure-activity relationship (QSAR) models predict moderate biodegradability (Biowin v4.10 score: 0.7) due to the compound’s polar functional groups . Hydrolysis under alkaline conditions likely cleaves amide bonds, releasing acetate and ammonium byproducts.

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